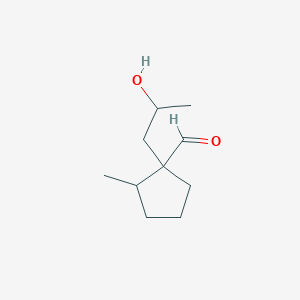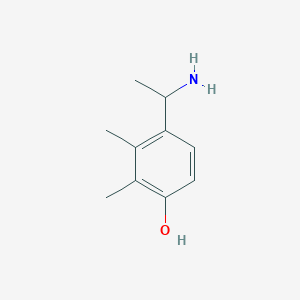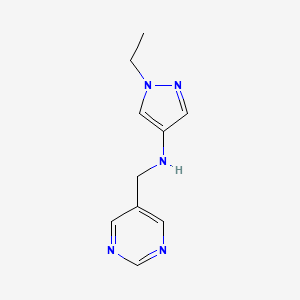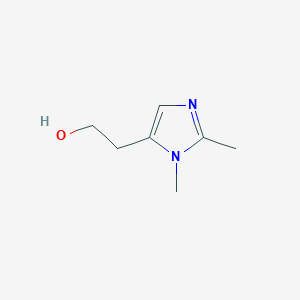![molecular formula C10H16O2 B13277587 3-{Bicyclo[4.1.0]heptan-7-yl}propanoic acid](/img/structure/B13277587.png)
3-{Bicyclo[4.1.0]heptan-7-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{Bicyclo[4.1.0]heptan-7-yl}propanoic acid is a chemical compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . This compound is characterized by its bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[4.1.0]heptan-7-yl}propanoic acid typically involves the cycloaddition reactions of dienes with olefins or acetylenes. One common method is the Diels-Alder reaction, which can produce the bicyclic structure efficiently . The reaction conditions often include the use of a solvent like toluene and a catalyst such as a Lewis acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-{Bicyclo[4.1.0]heptan-7-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-{Bicyclo[4.1.0]heptan-7-yl}propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 3-{Bicyclo[4.1.0]heptan-7-yl}propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane: A similar bicyclic compound with different functional groups.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
Bicyclo[3.1.1]heptane: Similar in structure but with variations in ring size and functional groups.
Uniqueness
3-{Bicyclo[4.1.0]heptan-7-yl}propanoic acid is unique due to its specific bicyclic structure and the presence of a propanoic acid group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-(7-bicyclo[4.1.0]heptanyl)propanoic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)6-5-9-7-3-1-2-4-8(7)9/h7-9H,1-6H2,(H,11,12) |
InChI Key |
ZJRASQAUTRHVTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C2CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)-2-methylpropan-1-ol](/img/structure/B13277507.png)



![4-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13277522.png)


![2-[5-(Furan-2-YL)furan-2-YL]acetic acid](/img/structure/B13277532.png)
![(Oxan-4-ylmethyl)[1-(pyridin-3-yl)ethyl]amine hydrochloride](/img/structure/B13277543.png)


![2-Propylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13277572.png)


